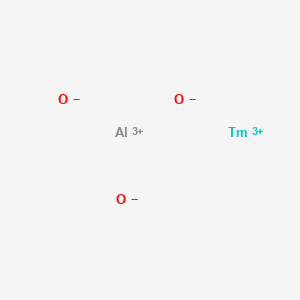
Aluminium thulium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium thulium trioxide is a compound composed of aluminium, thulium, and oxygen. It is a member of the rare earth oxides family, which are known for their unique properties and applications in various fields. Thulium, a rare earth element, is known for its use in various high-tech applications, and when combined with aluminium and oxygen, it forms a compound with interesting chemical and physical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis from Metals: One common method for preparing this compound involves directly reacting aluminium and thulium metals with oxygen. This process requires high temperatures to ensure complete reaction and formation of the oxide.
Hydrothermal Method: Another method involves mixing aluminium and thulium salts with an ammonia solution under hydrothermal conditions. This causes the precipitation of this compound as a solid.
Industrial Production Methods:
Burning Metals in Air: Industrially, this compound can be produced by burning aluminium and thulium metals in the air. This method requires careful control of the environment to ensure the metals burn cleanly and completely convert to the oxide form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form higher oxides.
Reduction: It can also be reduced back to its constituent metals under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can be used to reduce the compound.
Major Products Formed:
Higher Oxides: Oxidation reactions can lead to the formation of higher oxides of aluminium and thulium.
Metallic Forms: Reduction reactions can yield metallic aluminium and thulium.
Chemistry:
Catalysis: this compound can be used as a catalyst in various chemical reactions due to its unique surface properties.
Material Science: It is used in the development of advanced materials with specific electronic and magnetic properties.
Biology and Medicine:
Biomedical Imaging: The compound’s unique properties make it useful in biomedical imaging techniques.
Drug Delivery: It can be used in drug delivery systems to enhance the delivery and efficacy of therapeutic agents.
Industry:
Optical Fibers: this compound is used in the production of optical fibers, which are essential for telecommunications and data transmission.
Radiation Dosimetry: The compound is used in radiation dosimetry to measure and monitor radiation levels in various environments.
Mechanism of Action
The mechanism by which aluminium thulium trioxide exerts its effects is primarily through its interaction with molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In biomedical applications, it interacts with biological molecules to improve imaging and drug delivery. The compound’s unique electronic and magnetic properties also play a role in its various applications.
Comparison with Similar Compounds
Thulium(III) Oxide (Tm2O3): A similar compound with thulium and oxygen, known for its use in high-tech applications.
Aluminium Oxide (Al2O3): A widely used compound with aluminium and oxygen, known for its hardness and thermal stability.
Uniqueness:
Combination of Properties: Aluminium thulium trioxide combines the properties of both aluminium oxide and thulium oxide, resulting in a compound with unique electronic, magnetic, and catalytic properties.
Versatility: The compound’s versatility in various applications, from catalysis to biomedical imaging, sets it apart from other similar compounds.
Properties
CAS No. |
37233-69-5 |
|---|---|
Molecular Formula |
AlO3Tm |
Molecular Weight |
243.914 g/mol |
IUPAC Name |
aluminum;oxygen(2-);thulium(3+) |
InChI |
InChI=1S/Al.3O.Tm/q+3;3*-2;+3 |
InChI Key |
JKEHSLJQBQEBOS-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Tm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
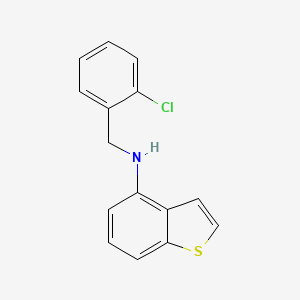
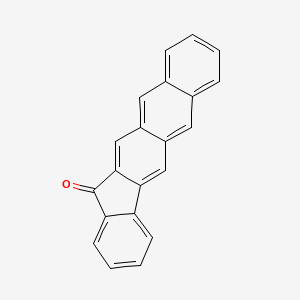
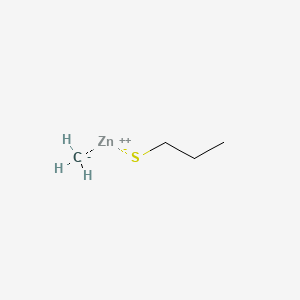
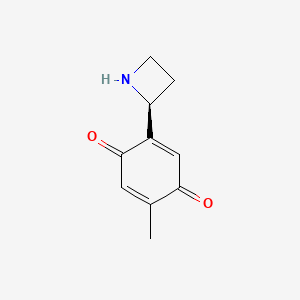
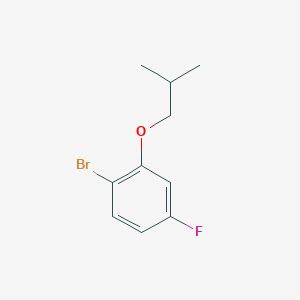


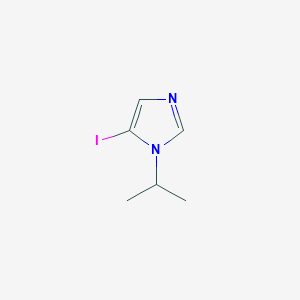
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
